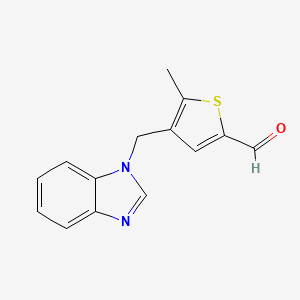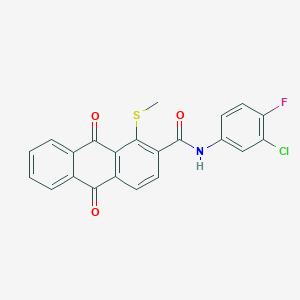
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Übersicht
Beschreibung
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs naturally in the body. It plays a crucial role in the development and maintenance of tissues. In cancer cells, apoptosis is often inhibited, leading to uncontrolled cell growth. 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been found to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde have been studied extensively. In vitro studies have shown that this compound exhibits strong anti-cancer properties. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. In addition, this compound has been found to exhibit strong fluorescence properties, making it a suitable candidate for use in bioimaging. In vivo studies have shown that this compound exhibits good biocompatibility and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments include its strong anti-cancer properties, good fluorescence properties, and good charge transport properties. However, the limitations of using this compound include its high cost, low solubility in water, and limited availability.
Zukünftige Richtungen
The future directions for 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde include its potential use in various fields such as medicine, biology, and materials science. In medicine, this compound could be further studied for its potential use in cancer therapy. In biology, this compound could be further studied for its potential use as a fluorescent probe in bioimaging. In materials science, this compound could be further studied for its potential use in organic electronics. In addition, further studies could be conducted to better understand the mechanism of action of this compound and to improve its synthesis method.
Wissenschaftliche Forschungsanwendungen
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In biology, this compound has been studied for its potential use as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it a suitable candidate for use in bioimaging. In materials science, this compound has been studied for its potential use in organic electronics. It has been found to exhibit good charge transport properties, making it a suitable candidate for use in electronic devices.
Eigenschaften
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-11(6-12(8-17)18-10)7-16-9-15-13-4-2-3-5-14(13)16/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCUCYKIWQQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4326382.png)
![4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one](/img/structure/B4326387.png)
![1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4326393.png)
![N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B4326396.png)

![4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4326412.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B4326414.png)
![2-chloro-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4326421.png)
![9-amino-7-(4-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4326438.png)

![4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4326444.png)


![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)